molecular formula C9H7ClN2O2S3 B066952 5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride CAS No. 175202-76-3

5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride

Cat. No.: B066952
CAS No.: 175202-76-3
M. Wt: 306.8 g/mol
InChI Key: NHYJWHQTVHUETC-UHFFFAOYSA-N
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Description

5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride is a sophisticated bifunctional heteroaromatic building block designed for advanced chemical biology and medicinal chemistry research. Its core value lies in the strategic incorporation of two distinct reactive handles: a highly electrophilic sulfonyl chloride group and an electron-rich methylthio-substituted pyrimidine. The sulfonyl chloride moiety readily undergoes nucleophilic substitution, typically with amines, to generate sulfonamide derivatives. This reaction is pivotal for creating compound libraries for high-throughput screening, particularly in the development of enzyme inhibitors where the sulfonamide group can act as a key pharmacophore that mimics transition states or engages in critical hydrogen bonding within active sites. Concurrently, the 2-(methylthio)pyrimidine group serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings. This allows for efficient diversification and functionalization of the core scaffold, enabling researchers to rapidly explore structure-activity relationships (SAR) and synthesize targeted molecules for probing specific biological pathways. This compound is especially valuable in the synthesis of potential kinase inhibitors, epigenetic modulators, and other small-molecule probes where the rigid, planar bi-heteroaryl system can facilitate optimal binding to protein targets. It is supplied for research applications only and is an essential reagent for chemists engaged in fragment-based drug discovery and the construction of complex, drug-like chemical entities.

Properties

IUPAC Name

5-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S3/c1-15-9-11-5-4-6(12-9)7-2-3-8(16-7)17(10,13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYJWHQTVHUETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C2=CC=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371753
Record name 5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride
Source EPA DSSTox
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Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-76-3
Record name 5-[2-(Methylthio)-4-pyrimidinyl]-2-thiophenesulfonyl chloride
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Record name 5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride
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Record name 175202-76-3
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Preparation Methods

Copper-Mediated Cross-Coupling and Cyclization

A foundational approach involves the copper(II) oxide–iodine–dimethyl sulfoxide (DMSO) system for constructing the pyrimidine-thiophene backbone. As demonstrated in analogous syntheses of methylthio-substituted heterocycles, 4-chloroacetophenone derivatives undergo cross-coupling with thiophene precursors under oxidative conditions. The mechanism proceeds via:

  • Iodination : Activation of methyl ketones to α-iodo intermediates

  • Nucleophilic Displacement : Thiolate attack on the iodinated species

  • Cyclocondensation : Paal-Knorr-type furan synthesis adapted for thiophene systems.

For 5-[2-(methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride, this pathway achieves regioselective incorporation of the methylthio group at the pyrimidine C2 position, with reported yields of 68–72% for comparable structures.

Sulfonation-Chlorination Tandem Reaction

Critical to introducing the sulfonyl chloride moiety is a two-step sequence:

StepConditionsReagentsTemperatureYield
SulfonationSO3/DMF complexChlorosulfonic acid0–5°C85%
ChlorinationPCl5 catalysisPhosphorus pentachlorideReflux92%

This method, adapted from thiophene sulfonyl chloride syntheses, demonstrates superior atom economy compared to older chlorosulfonic acid/PCl5 one-pot approaches, which often yield <60% due to over-chlorination.

Optimization of Critical Reaction Parameters

Solvent Systems and Temperature Control

Comparative studies reveal dichloromethane (DCE) as optimal for the sulfonation step, minimizing side reactions versus polar aprotic solvents:

SolventSulfonation EfficiencyChloride Purity
DCE92%98.5%
DMF78%88.2%
THF65%82.1%

Maintaining temperatures below 10°C during sulfonation prevents premature chloride formation, while reflux conditions (80–85°C) in chlorination ensure complete conversion.

Catalytic Enhancements

Recent advances employ Lewis acid catalysts to improve yields:

  • ZnCl2 (5 mol%): Increases cyclization efficiency by 18% versus uncatalyzed reactions

  • Bi(OTf)3 : Reduces reaction time from 12h to 4h in Paal-Knorr analog steps

Analytical Characterization of Intermediates

Key synthetic intermediates require rigorous quality control:

5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonic Acid

  • 1H NMR (DMSO-d6): δ 8.71 (d, J=5.1 Hz, 1H, pyrimidine-H), 8.23 (d, J=3.9 Hz, 1H, thiophene-H), 7.91 (d, J=5.1 Hz, 1H, pyrimidine-H), 7.51 (d, J=3.9 Hz, 1H, thiophene-H), 2.64 (s, 3H, SCH3)

  • HPLC Purity : ≥98.5% (C18 column, 0.1% TFA/MeCN gradient)

Final Product Specifications

Commercial batches (e.g., Matrix Scientific 084436) meet stringent criteria:

ParameterSpecificationMethod
Assay≥97%HPLC
Water≤0.5%Karl Fischer
Residual Solvents<500 ppmGC-MS
Sulfate Ash<0.1%Gravimetric

Industrial-Scale Production Considerations

Cost Analysis of Raw Materials

Current market data (2025) shows price fluctuations for key reagents:

MaterialPurityPrice ($/kg)Supplier
2-Acetylthiophene98%320–350Apollo Scientific
PCl599%45–50Sigma-Aldrich
DCEHPLC Grade28–32TCI America

Batch sizes >10 kg achieve 22% cost reduction through solvent recycling and continuous flow processing .

Scientific Research Applications

Reactivity and Mechanism of Action

The sulfonyl chloride group in this compound is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity facilitates various chemical transformations, including:

  • Substitution Reactions: The sulfonyl chloride can be substituted with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
  • Oxidation and Reduction Reactions: The methylthio group can be oxidized to form sulfoxides and sulfones, while reduction can convert the sulfonyl chloride to the corresponding sulfonic acid .

Chemistry

  • Building Block for Organic Synthesis:
    • This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating diverse chemical entities.
  • Reagent in Chemical Reactions:
    • It is used as a reagent in various chemical reactions, including those aimed at modifying functional groups in organic compounds .

Biology

  • Enzyme Inhibition Studies:
    • Due to its reactivity with nucleophilic amino acid residues, this compound is employed in studies focused on enzyme inhibition and protein modification. It can selectively modify proteins, which is essential for understanding enzyme mechanisms and developing inhibitors .
  • Proteomics Research:
    • It is utilized in proteomics for labeling proteins and studying post-translational modifications. The ability to form stable covalent bonds with proteins enhances its utility in biological research .

Industrial Applications

  • Production of Specialty Chemicals:
    • In industrial settings, this compound is used to produce specialty chemicals and materials, including polymers and coatings. Its unique properties allow for the development of new materials with tailored functionalities .

Case Studies

  • Enzyme Inhibition Study:
    A study demonstrated that derivatives of this compound effectively inhibited certain enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development.
  • Synthesis of Novel Polymers:
    Research highlighted the use of this compound as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following compounds share structural similarities with the target molecule, differing primarily in their heterocyclic substituents or substitution patterns:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent/Position Purity Key Features
5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride (Target) C₉H₇ClN₂O₂S₃ 306.81 175202-58-1 Pyrimidin-4-yl (2-methylthio) at C5 N/A* Pyrimidine enhances bioactivity; methylthio increases lipophilicity
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride C₈H₆ClNO₂S₃ 279.79 215434-25-6 Thiazol-4-yl (2-methyl) at C5 95% Smaller heterocycle; lower molecular weight; potential for higher solubility
5-(2-Pyridyl)thiophene-2-sulfonyl chloride C₉H₆ClNO₂S₂ 259.72 151858-64-9 Pyridin-2-yl at C5 95% Pyridine’s electron-withdrawing effect increases sulfonyl chloride reactivity
4-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride (Positional isomer) C₉H₇ClN₂O₂S₃ 306.81 874841-65-3 Pyrimidin-4-yl (2-methylthio) at C4 N/A Altered substitution position may affect steric interactions

Substituent Effects and Reactivity

  • Pyrimidine vs. The pyridyl substituent in 5-(2-Pyridyl)thiophene-2-sulfonyl chloride (C₉H₆ClNO₂S₂) is strongly electron-withdrawing, which may accelerate nucleophilic substitution reactions at the sulfonyl chloride group compared to the target compound .
  • This group is absent in the pyridyl and thiazole analogs, which may explain their lower molecular weights .
  • Positional Isomerism :

    • The 4-substituted isomer (CAS: 874841-65-3) shares the same molecular formula as the target compound but differs in substitution position. This alteration could influence steric hindrance during reactions, affecting yield or selectivity in sulfonamide formation .

Biological Activity

Overview of the Compound

5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride, with the molecular formula C9H7ClN2O2S3 and a molecular weight of 306.81 g/mol, is a sulfonyl chloride derivative that has gained attention in biological research due to its unique chemical properties and potential applications in medicinal chemistry. This compound is characterized by its electrophilic sulfonyl chloride group, which allows it to interact with various nucleophiles, including amino acids in proteins.

The biological activity of this compound primarily stems from its ability to react with nucleophilic sites on proteins and enzymes. The sulfonyl chloride group is highly reactive, facilitating the formation of covalent bonds with nucleophiles such as amino acids, which can lead to enzyme inhibition or modification of protein function. This reactivity positions it as a valuable tool in studying enzyme kinetics and protein interactions.

Enzyme Inhibition

Research indicates that compounds like this compound can serve as enzyme inhibitors. For instance, studies have demonstrated that similar sulfonyl chlorides can inhibit serine proteases by forming stable covalent complexes with the active site serine residue. This mechanism has implications for drug design, particularly in developing inhibitors for diseases where protease activity is dysregulated.

Antimicrobial Activity

There is emerging evidence suggesting that derivatives of this compound exhibit antimicrobial properties. For example, compounds structurally related to this compound have shown activity against Staphylococcus aureus and Mycobacterium tuberculosis . These findings highlight the potential of this compound in developing new antibiotics or adjunct therapies for resistant bacterial strains.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrimidine derivatives against S. aureus, including methicillin-resistant strains (MRSA). The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that modifications to the pyrimidine structure can enhance biological activity .
  • Enzyme Inhibition Studies : Another investigation focused on the inhibition of specific enzymes by sulfonyl chlorides similar to this compound. The study demonstrated that these compounds could effectively inhibit serine proteases involved in inflammatory processes, indicating their potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonamideSulfonamide StructureModerate enzyme inhibition
5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonateSulfonate StructureLow antimicrobial activity
5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonothioateSulfonothioate StructureAntioxidant properties

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of sulfonyl chlorides and their derivatives. Modifications to the methylthio group or the pyrimidine ring significantly influence both enzyme inhibition and antimicrobial potency. For example, increasing electron-donating groups on the pyrimidine ring enhances reactivity towards nucleophiles .

Q & A

Basic: What synthetic strategies are effective for preparing 5-[2-(methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Coupling a pyrimidine-thioether precursor (e.g., 2-(methylthio)pyrimidine derivatives) with a thiophene scaffold. demonstrates the use of K₂CO₃ as a base in DMF for nucleophilic substitution reactions between pyrimidine and heterocyclic intermediates .
  • Step 2: Sulfonation of the thiophene ring using chlorosulfonic acid or SO₃ to introduce the sulfonyl chloride group. This step requires strict temperature control (0–5°C) to avoid decomposition .
  • Step 3: Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization. highlights the use of Boc-protection and DMAP catalysis to improve reaction efficiency and isolate intermediates .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Key characterization methods include:

  • ¹H/¹³C NMR: Assign signals for the thiophene (δ 7.2–7.8 ppm) and pyrimidine (δ 8.1–8.9 ppm) protons, with methylthio groups appearing as singlets near δ 2.5 ppm. Discrepancies in splitting patterns may indicate rotational isomers .
  • Mass Spectrometry (ESI+): Confirm molecular ion peaks (e.g., m/z 351 [M+H]⁺ for intermediates) and isotopic patterns consistent with Cl and S atoms .
  • IR Spectroscopy: Identify sulfonyl chloride stretches (~1370 cm⁻¹ and 1170 cm⁻¹) and pyrimidine C=N vibrations (~1600 cm⁻¹) .

Advanced: How can researchers resolve contradictions in mass spectrometry data during purity analysis?

Methodological Answer:

  • Isotopic Pattern Analysis: Verify the presence of Cl (M+2 peak ~33% intensity) and S atoms to distinguish the parent ion from impurities.
  • Tandem MS/MS: Fragment the molecular ion to confirm structural integrity (e.g., loss of SO₂ or methylthio groups).
  • Cross-Validation: Compare with synthetic intermediates (e.g., tert-butyl-protected derivatives in ) to trace incomplete deprotection or side reactions .

Advanced: What mechanistic role does the methylthio group play in nucleophilic substitution reactions?

Methodological Answer:
The methylthio (-SMe) group:

  • Leaving Group Potential: Acts as a moderate leaving group in SNAr reactions, facilitated by electron-withdrawing pyrimidine rings. Its departure is critical in forming intermediates like sulfonamides .
  • Electronic Effects: The -SMe group donates electron density via resonance, stabilizing the pyrimidine ring during electrophilic attacks. This is evident in analogs from , where methylthio-substituted pyrimidines exhibit enhanced reactivity in cross-coupling reactions .

Basic: What safety protocols are mandatory for handling this compound?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (R34 hazard) .
  • Ventilation: Perform reactions in a fume hood due to SO₂ and HCl gas release during sulfonation .
  • Spill Management: Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols .

Advanced: How can computational modeling predict reactivity in coupling reactions?

Methodological Answer:

  • DFT Calculations: Model transition states for sulfonamide bond formation. ’s analogs show that electron-deficient pyrimidines lower activation energies for nucleophilic attack .
  • Molecular Dynamics: Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics. Polar aprotic solvents stabilize charged intermediates, as seen in ’s Boc-protection steps .

Basic: What purification methods optimize yield and purity?

Methodological Answer:

  • Column Chromatography: Use gradients of ethyl acetate/hexane (3:7 to 1:1) to separate sulfonyl chloride derivatives from unreacted thiophene precursors .
  • Recrystallization: Employ dichloromethane/hexane mixtures for high-purity crystals. achieved >95% purity for intermediates via this method .

Advanced: How does structural modification impact biological activity in therapeutic applications?

Methodological Answer:

  • Structure-Activity Relationships (SAR): Replace the sulfonyl chloride with sulfonamide groups to enhance solubility and target MCL-1/BCL-2 proteins, as in ’s anticancer derivatives .
  • Methylthio Substitution: Retain the -SMe group to improve binding affinity to pyrimidine-dependent enzymes, as shown in ’s kinase inhibitors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride

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